Methyl 2-amino-5-cyanobenzoate

Vue d'ensemble

Description

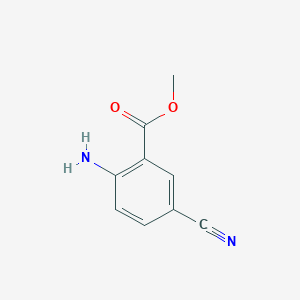

Methyl 2-amino-5-cyanobenzoate is an organic compound with the chemical formula C₉H₈N₂O₂. It is a colorless to pale yellow solid that is used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes an amino group, a cyano group, and a methyl ester group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-cyanobenzoate can be synthesized through several methods. One common method involves the reaction of methyl 2-amino-5-bromobenzoate with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in N,N-dimethylformamide at temperatures between 90°C and 100°C for approximately 8 hours . The product is then extracted and purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in precursor compounds can be replaced by a cyano group via copper-mediated cyanation . This is a critical step in synthesizing Methyl 2-amino-5-cyanobenzoate:

Reaction Pathway :

Methyl 2-amino-5-bromo-3-methylbenzoate + CuCN → Methyl 2-amino-5-cyano-3-methylbenzoate

Conditions :

-

Catalyst: None required (direct substitution with CuCN)

-

Solvent: N,N-dimethylacetamide (DMA) or N-methylpyrrolidone (NMP)

-

Temperature: 160–170°C

-

Time: 4–8 hours

| Substrate | CuCN Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC area %) |

|---|---|---|---|---|---|---|

| Methyl 2-amino-5-bromo-3-methylbenzoate | 1.05 | NMP | 170 | 4 | 82–90 | 96.3 |

| Ethyl 2-amino-5-bromo-3-methylbenzoate | 1.02 | DMA | 160 | 8 | 80.2 | 96.3 |

Data sourced from patent examples .

Aminolysis of the Ester Group

The ester group undergoes aminolysis with methylamine to form 2-amino-5-cyano-N,3-dimethylbenzamide , a key intermediate in pharmaceuticals:

Reaction Pathway :

Methyl 2-amino-5-cyano-3-methylbenzoate + CH₃NH₂ → 2-Amino-5-cyano-N,3-dimethylbenzamide

Conditions :

-

Base: Sodium methoxide (catalytic)

-

Solvent: Methanol

-

Temperature: 20–25°C (room temperature)

-

Time: 18 hours

| Substrate | Methylamine Equiv. | Catalyst | Yield (%) | Purity (LC area %) |

|---|---|---|---|---|

| Methyl 2-amino-5-cyano-3-methylbenzoate | 20 | NaOMe | 95.9 | 99.0 |

| Hexane-1,6-diyl ester derivative | 25.7 | NaOMe | 50.5 | 94.6 |

Notable side reaction: Partial hydrolysis to carboxylic acid derivatives under prolonged basic conditions .

Hydrolysis Reactions

The ester group is hydrolyzed to carboxylic acid under basic conditions, enabling further functionalization:

Reaction Pathway :

this compound + NaOH → 2-Amino-5-cyanobenzoic acid

Conditions :

-

Base: Aqueous NaOH or NH₃

-

Temperature: 70–90°C

-

Workup: Acidification to precipitate product

Example :

Hydrolysis of this compound in 12.5% NH₃/water at 70°C yielded 2-amino-5-cyanobenzoic acid, confirmed by ¹H NMR (DMSO-d₆: δ 7.51 ppm for aromatic proton) .

Reduction of the Cyano Group

The cyano group can be selectively reduced to an amine using LiAlH₄ or catalytic hydrogenation:

Reaction Pathway :

this compound + LiAlH₄ → Methyl 2,5-diaminobenzoate

Conditions :

-

Reducing agent: LiAlH₄ (4 equiv.)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → reflux

-

Time: 6–12 hours

Challenges :

-

Over-reduction of the ester group may occur without careful stoichiometric control.

Condensation Reactions

The amino group participates in condensation with ketones or aldehydes to form heterocycles:

Example :

Reaction with N-substituted piperidin-4-ones in POCl₃ yields tricyclic derivatives (e.g., 1,2,3,4-tetrahydrobenzo[b] naphthyridines) .

Conditions :

-

Solvent: POCl₃

-

Temperature: 80–100°C

-

Time: 4–6 hours

Key Mechanistic Insights

-

Steric Effects : Bulky substituents on the benzoate ring reduce aminolysis yields (e.g., hexane-1,6-diyl ester: 50.5% vs. methyl ester: 95.9%) .

-

Solvent Choice : Polar aprotic solvents like NMP enhance CuCN reactivity in cyanation .

-

Catalyst Role : Sodium methoxide accelerates methylamine nucleophilicity in aminolysis .

Applications De Recherche Scientifique

Methyl 2-amino-5-cyanobenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of methyl 2-amino-5-cyanobenzoate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

- Methyl 2-amino-5-bromobenzoate

- Methyl 2-amino-5-aminobenzoate

- Methyl 2-amino-5-nitrobenzoate

Comparison: Methyl 2-amino-5-cyanobenzoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity.

Activité Biologique

Methyl 2-amino-5-cyanobenzoate, also known by its chemical identifier 159847-81-1, is an organic compound characterized by a benzoate structure with an amino group and a cyano group. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: Approximately 176.17 g/mol

The presence of the cyano group enhances the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and reductions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. However, specific pathways and targets remain largely unexplored in current literature.

Biological Activity

This compound exhibits notable biological activities, particularly in pharmacological contexts. Research has indicated its potential as an antiviral agent, especially against neuropathic pathogens such as Venezuelan equine encephalitis virus (VEEV) and eastern equine encephalitis virus (EEEV). In studies, derivatives of this compound demonstrated significant inhibition of virus-induced cytopathic effects (CPE) in vitro .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Activity : A study explored the structural modifications of this compound derivatives that led to enhanced antiviral properties against VEEV and EEEV. The results indicated that certain substituents increased potency significantly, suggesting structure-activity relationships that could guide future drug design .

- Cell Viability Assays : In a series of cytopathic effect assays, this compound derivatives were tested for their ability to protect Vero 76 cells from viral infection. The outcomes revealed a consistent reduction in viral yield across tested concentrations, supporting the compound's potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to elucidate differences in biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-5-bromobenzoate | Bromine substituent instead of cyano group | Moderate antibacterial activity |

| Methyl 2-amino-5-nitrobenzoate | Nitro group may enhance electron-withdrawing properties | Potential anti-inflammatory effects |

| Methyl 2-amino-5-aminobenzoate | Amino group at different position | Enhanced interaction with biological macromolecules |

Propriétés

IUPAC Name |

methyl 2-amino-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVICOGIQWUAIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434836 | |

| Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159847-81-1 | |

| Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.